molecular formula C28H37I2N5O8 B14868185 (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin Acetate

(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin Acetate

Cat. No.: B14868185
M. Wt: 825.4 g/mol
InChI Key: NQDCWJCZGNEEIE-JWSHHTFZSA-N
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Description

(3,5-Diiodo-tyr1)-dago acetate salt is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of diiodotyrosine residues, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diiodo-tyr1)-dago acetate salt typically involves the incorporation of diiodotyrosine into a peptide chain. The process begins with the iodination of tyrosine residues, followed by peptide synthesis using standard solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often include the use of protecting groups to ensure selective reactions and high yields.

Industrial Production Methods

Industrial production of (3,5-Diiodo-tyr1)-dago acetate salt involves large-scale peptide synthesis techniques. These methods are optimized for high purity and yield, often utilizing automated peptide synthesizers and rigorous purification processes such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3,5-Diiodo-tyr1)-dago acetate salt undergoes various chemical reactions, including:

    Oxidation: The diiodotyrosine residues can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be employed to remove the iodine atoms, converting diiodotyrosine back to tyrosine.

    Substitution: The iodine atoms in diiodotyrosine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or other reducing agents in aqueous or organic solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinone derivatives of diiodotyrosine.

    Reduction: Tyrosine residues.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Diiodo-tyr1)-dago acetate salt is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the study of iodine’s effects on peptide stability and reactivity.

Biology

In biological research, this compound is utilized to investigate the role of iodinated tyrosine residues in protein function and signaling pathways. It serves as a model compound for studying thyroid hormone synthesis and metabolism.

Medicine

In medicine, (3,5-Diiodo-tyr1)-dago acetate salt has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to interact with specific receptors and enzymes makes it a valuable tool for pharmacological studies.

Industry

In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for radiolabeled compounds in imaging studies.

Mechanism of Action

The mechanism of action of (3,5-Diiodo-tyr1)-dago acetate salt involves its interaction with specific molecular targets, such as receptors and enzymes. The diiodotyrosine residues play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s effects are mediated through its ability to mimic or inhibit natural peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Diiodo-tyr1,D-ala2)-met-enkephalin amide acetate salt
  • (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin

Uniqueness

(3,5-Diiodo-tyr1)-dago acetate salt is unique due to its specific iodination pattern and the presence of diiodotyrosine residues This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties

Properties

Molecular Formula

C28H37I2N5O8

Molecular Weight

825.4 g/mol

IUPAC Name

acetic acid;(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

InChI

InChI=1S/C26H33I2N5O6.C2H4O2/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16;1-2(3)4/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38);1H3,(H,3,4)/t15-,20+,21+;/m1./s1

InChI Key

NQDCWJCZGNEEIE-JWSHHTFZSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O

Origin of Product

United States

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